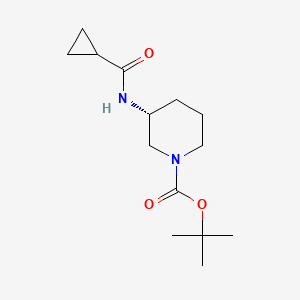

(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate

Description

(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a cyclopropaneamide substituent at the 3-position in the R-configuration. The Boc group serves as a protective moiety for amines, commonly used in organic synthesis to enhance stability and control reactivity . The cyclopropaneamide group introduces conformational rigidity due to the strained cyclopropane ring, which may influence binding affinity in medicinal chemistry applications or modulate physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name |

tert-butyl (3R)-3-(cyclopropanecarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-4-5-11(9-16)15-12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLFKWRLNWWOGT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with piperidine as the starting material.

Protection: The amino group of piperidine is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.

Cyclopropanation: The protected piperidine undergoes cyclopropanation using a suitable reagent, such as a diazo compound, to introduce the cyclopropane ring.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at the cyclopropane ring or the piperidine nitrogen are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation typically yields ketones or aldehydes.

Reduction Products: Reduction reactions produce amines or alcohols.

Substitution Products: Substitution reactions can lead to a variety of derivatives, including N-alkylated or N-acylated piperidines.

Scientific Research Applications

(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: It has potential therapeutic applications, including the treatment of various diseases and conditions.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, and safety profiles.

Structural and Functional Group Analysis

*Inferred from structural analogs. †Calculated based on similar compounds.

Key Observations:

- Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), influencing binding pocket interactions .

- Electron-withdrawing groups (e.g., chloropyrazine in ) may reduce basicity of the piperidine nitrogen, whereas electron-donating groups (e.g., methoxyphenyl in ) could increase it. Polar groups (hydroxyl, amide) improve aqueous solubility relative to nonpolar substituents like iodomethyl .

Physicochemical Properties

- Solubility : Hydroxyl and amide-containing analogs (e.g., ) are expected to have higher water solubility than halogenated derivatives (e.g., ). The cyclopropaneamide group may reduce solubility compared to hydroxyl but improve it relative to iodomethyl.

- Stability : The Boc group enhances stability under basic conditions but is cleaved under acidic conditions. Cyclopropane rings are generally stable but may undergo ring-opening under strong acidic or oxidizing conditions .

Biological Activity

(R)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

- Molecular Formula : C₁₄H₂₄N₂O₃

- CAS Number : 1286209-09-3

- Molecular Weight : 256.35 g/mol

The compound features a tert-butyl group and a cyclopropane moiety, which are known to influence its lipophilicity and metabolic stability.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific receptors or enzymes in the body. The presence of the cyclopropane ring can enhance binding affinity and selectivity towards target proteins, which is crucial for drug efficacy.

Case Studies

-

Antifungal Activity :

- A study compared the antifungal properties of (R)-tert-butyl derivatives against Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated moderate activity, with an IC50 value indicating effective inhibition at micromolar concentrations. The structure-activity relationship suggested that modifications to the cyclopropane moiety could enhance antifungal potency.

-

Cytotoxicity Assays :

- In assays measuring cytotoxic effects on various cancer cell lines, this compound showed selective toxicity towards tumor cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms influenced by the compound's lipophilicity.

Comparative Biological Activity Table

Lipophilicity and Metabolic Stability

The lipophilicity of this compound is enhanced by the tert-butyl group, which affects its absorption and distribution in biological systems. Studies have shown that compounds with higher lipophilicity tend to have better membrane permeability, impacting their bioavailability.

Metabolic Stability Analysis

Comparative studies on metabolic stability indicate that while the compound maintains reasonable stability in liver microsomes, modifications to the cyclopropane group can lead to variations in clearance rates. For instance, replacing the tert-butyl group with a CF₃-cyclobutane has been shown to alter metabolic pathways significantly, suggesting potential avenues for optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.